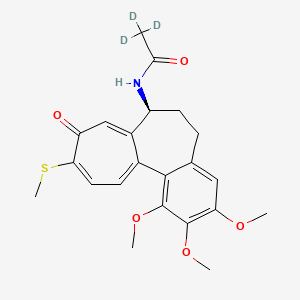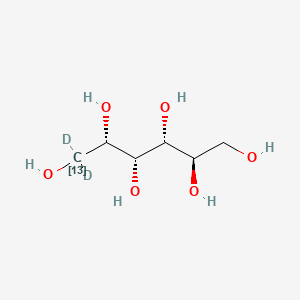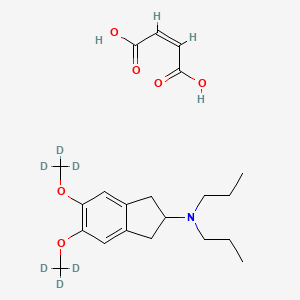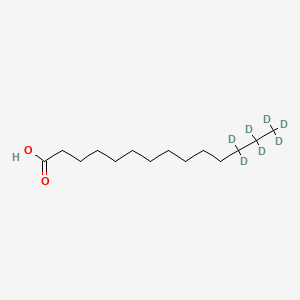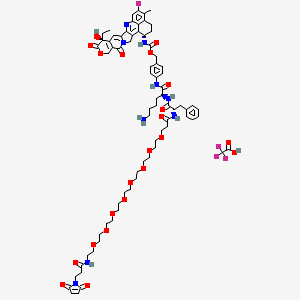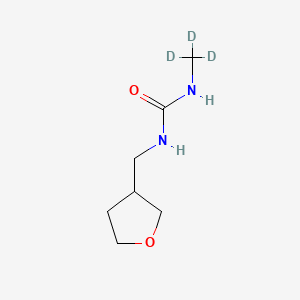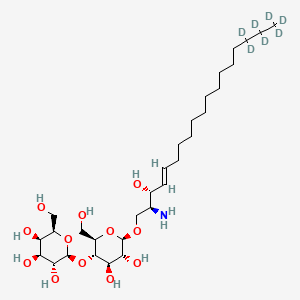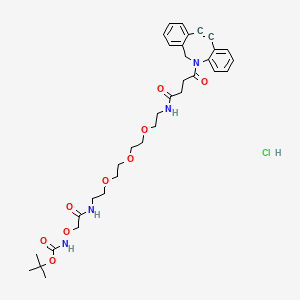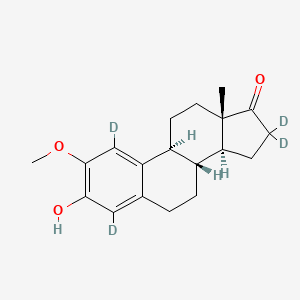
2-Methoxyestrone-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyestrone-d4 is a deuterium-labeled derivative of 2-Methoxyestrone, a methoxylated catechol estrogen and metabolite of estrone. This compound is used in various scientific research applications due to its unique properties and stability .
Métodos De Preparación
The synthesis of 2-Methoxyestrone-d4 involves the deuteration of 2-Methoxyestrone. The process typically includes the use of deuterium oxide (D2O) and a suitable catalyst to replace hydrogen atoms with deuterium. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange. Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield .
Análisis De Reacciones Químicas
2-Methoxyestrone-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
2-Methoxyestrone-d4 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of estrogen metabolites.
Biology: Employed in studies investigating the metabolic pathways of estrogens and their biological effects.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of estrogenic compounds in the body.
Industry: Applied in the development of new drugs and therapeutic agents targeting estrogen-related pathways
Mecanismo De Acción
The mechanism of action of 2-Methoxyestrone-d4 involves its interaction with various molecular targets and pathways. As a methoxylated catechol estrogen, it has very low affinity for estrogen receptors and lacks significant estrogenic activity. Instead, it may exert its effects through other pathways, such as the modulation of enzyme activity involved in estrogen metabolism. The deuterium labeling enhances its stability and allows for precise tracking in metabolic studies .
Comparación Con Compuestos Similares
2-Methoxyestrone-d4 can be compared with other similar compounds, such as:
2-Methoxyestrone: The non-deuterated form, which has similar chemical properties but lacks the stability provided by deuterium labeling.
2-Methoxyestradiol: Another methoxylated catechol estrogen with different biological activities and applications.
4-Methoxyestrone: A structural isomer with distinct chemical and biological properties.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies .
Propiedades
Fórmula molecular |
C19H24O3 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-3-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i6D2,9D,10D |
Clave InChI |
WHEUWNKSCXYKBU-GPPUFMCXSA-N |
SMILES isomérico |
[2H]C1=C2CC[C@@H]3[C@@H](C2=C(C(=C1O)OC)[2H])CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



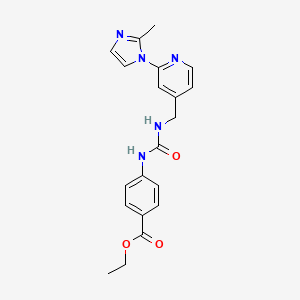
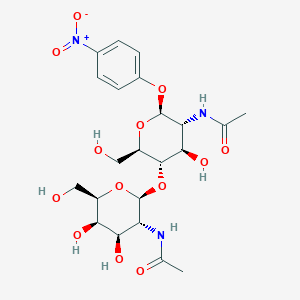
![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)
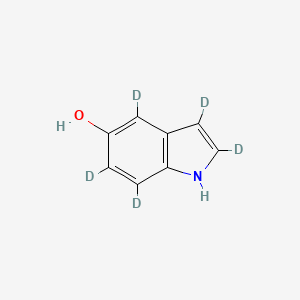
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
